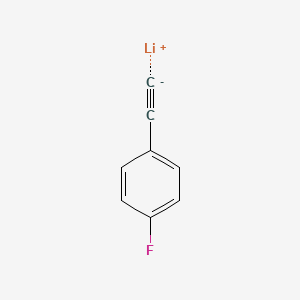

lithium;1-ethynyl-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62440-16-8 |

|---|---|

Molecular Formula |

C8H4FLi |

Molecular Weight |

126.1 g/mol |

IUPAC Name |

lithium;1-ethynyl-4-fluorobenzene |

InChI |

InChI=1S/C8H4F.Li/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 |

InChI Key |

XHFBYHDUVISNAU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[C-]#CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Evolution and Significance of Organolithium Reagents in Modern Organic Synthesis

The journey of organolithium reagents from laboratory curiosities to indispensable tools in synthesis began in the early 20th century. Their development marked a significant leap forward, offering chemists a new level of control over carbon-carbon bond formation. The highly polarized carbon-lithium bond imbues these compounds with potent nucleophilic and basic properties, enabling a wide array of chemical transformations.

Initially, the use of organolithium reagents was primarily for simple alkylation and addition reactions. However, the scope of their utility has expanded dramatically over the decades. Today, they are pivotal in asymmetric synthesis, the construction of complex natural products, and the industrial production of polymers and fine chemicals. Their significance lies in their ability to facilitate reactions that are often difficult or impossible to achieve with other reagents, making them a cornerstone of modern synthetic strategy.

Distinctive Characteristics of Aryl Organolithium Compounds

Within the diverse family of organolithium reagents, aryl organolithium compounds exhibit a unique set of properties. The presence of an aromatic ring influences their structure, reactivity, and stability. Generally, aryllithium reagents are less basic and more stable than their alkyl counterparts due to the sp² hybridization of the carbon atom bonded to lithium and the delocalization of electron density within the aromatic ring.

A key characteristic of organolithium compounds, including aryllithiums, is their tendency to form aggregates in solution. The degree of aggregation, which can range from dimers to higher-order structures, is influenced by the solvent, the presence of additives, and the nature of the organic substituent. This aggregation has a profound impact on the reagent's reactivity, with monomeric species generally being more reactive. For instance, in diethyl ether, phenyllithium (B1222949) exists as a mixture of tetramers and dimers, while in a more coordinating solvent like tetrahydrofuran (B95107) (THF), it is a mixture of dimers and monomers. wisc.edu

Table 1: Aggregation of Phenyllithium in Different Solvents

| Solvent | Dominant Aggregation State |

| Diethyl Ether | Tetramer and Dimer |

| Tetrahydrofuran (THF) | Dimer and Monomer |

This table illustrates the solvent-dependent aggregation of phenyllithium, a representative aryllithium compound.

Positioning 4 Fluorophenylethynyllithium Within Contemporary Organolithium Research

Direct Metalation of 1-Ethynyl-4-fluorobenzene

Direct metalation, or deprotonation, is a common and straightforward approach to generate 4-fluorophenylethynyllithium. This method relies on the inherent acidity of the terminal alkyne proton.

Deprotonation at the Terminal Alkyne Position

The hydrogen atom of the terminal alkyne in 1-ethynyl-4-fluorobenzene is weakly acidic and can be removed by a strong base to form the corresponding lithium acetylide. ambeed.comyoutube.comlibretexts.org Organolithium reagents, such as n-butyllithium (n-BuLi), are frequently employed for this purpose. The reaction is typically carried out in an inert solvent, like tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to minimize side reactions. The enhanced acidity of the terminal alkyne proton is attributed to the sp hybridization of the carbon atom, which has a higher s-character compared to sp2 and sp3 hybridized carbons, leading to a more stable conjugate base. libretexts.org

Considerations for Directed Ortho-Metalation in Fluorinated Aromatics

While the primary site of deprotonation is the terminal alkyne, the presence of the fluorine atom on the aromatic ring introduces the possibility of directed ortho-metalation. wikipedia.org Fluorine is recognized as a directing group in metalation reactions, capable of guiding the lithiation to the adjacent ortho position on the aromatic ring. researchgate.netacs.org This phenomenon, known as Directed ortho-Metalation (DoM), occurs through the coordination of the organolithium reagent to the fluorine atom, which acts as a Lewis base, thereby increasing the kinetic acidity of the ortho-protons. wikipedia.orguwindsor.caorganic-chemistry.org

However, the acidity of the terminal alkyne proton is generally significantly greater than that of the aromatic protons, even those activated by the fluorine substituent. Therefore, under standard conditions, selective deprotonation at the alkyne is highly favored. The potential for competitive ortho-metalation is a factor to consider, and reaction conditions should be optimized to ensure the desired regioselectivity.

Lithium-Halogen Exchange Reactions from Halogenated 4-Fluorophenylacetylene Precursors

An alternative strategy for the synthesis of 4-fluorophenylethynyllithium involves a lithium-halogen exchange reaction. wikipedia.org This method starts with a halogenated derivative of 4-fluorophenylacetylene, typically 1-(bromoethynyl)-4-fluorobenzene or 1-(iodoethynyl)-4-fluorobenzene. The reaction involves treating the halogenated precursor with an organolithium reagent, commonly n-butyllithium or tert-butyllithium.

The exchange is a rapid process, often proceeding at low temperatures. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org This method is particularly useful when direct deprotonation is problematic or when the required halogenated precursors are readily accessible. The mechanism of lithium-halogen exchange is complex and can be influenced by factors such as the nature of the organolithium reagent, the solvent, and the presence of additives. princeton.edupku.edu.cn

Transmetalation Routes for 4-Fluorophenylethynyllithium Generation

Transmetalation offers another pathway to 4-fluorophenylethynyllithium. This process involves the reaction of a different organometallic derivative of 4-fluorophenylacetylene, such as a Grignard reagent (e.g., 4-fluorophenylethynylmagnesium bromide) or an organotin compound, with an organolithium reagent. The driving force for the reaction is the formation of a more stable organolithium species. This method can be advantageous in cases where the initial organometallic compound is easier to prepare or handle than the corresponding lithium reagent.

Control and Optimization of Reaction Conditions for Selective Formation

The selective formation of 4-fluorophenylethynyllithium is crucial for its successful application in subsequent reactions. Several factors must be carefully controlled to achieve high yields and minimize side products.

Table 1: Key Parameters for Optimizing the Synthesis of 4-Fluorophenylethynyllithium

| Parameter | Considerations |

| Base/Organolithium Reagent | The choice of base is critical. For direct deprotonation, n-BuLi is common. For lithium-halogen exchange, t-BuLi can also be used. The stoichiometry of the reagent is important to ensure complete conversion without promoting side reactions. |

| Solvent | Anhydrous, aprotic solvents like THF or diethyl ether are typically used to prevent quenching of the highly reactive organolithium species. The coordinating ability of the solvent can influence the reactivity and aggregation state of the organolithium reagent. pku.edu.cn |

| Temperature | Reactions are generally conducted at low temperatures (e.g., -78 °C) to control the exothermicity and prevent decomposition of the product and undesired side reactions such as ortho-metalation or reaction with the solvent. |

| Reaction Time | The reaction time should be sufficient for complete formation of the desired product but short enough to avoid degradation. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal time. |

| Purity of Reagents and Atmosphere | All reagents and solvents must be free of water and other protic impurities. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen. |

By carefully optimizing these parameters, the selective and high-yield formation of 4-fluorophenylethynyllithium can be achieved, enabling its use as a valuable nucleophile in various organic transformations. researchgate.net

Fundamental Principles of Organolithium Aggregation in Solution and Solid State

Organolithium compounds exhibit a strong tendency to form aggregates, which can be thought of as clusters of multiple organolithium units. fiveable.meresearchgate.net This behavior is driven by the desire to stabilize the electron-deficient lithium centers and the highly polarized C-Li bond. researchgate.net In the solid state, these aggregates often adopt well-defined structures, such as tetramers with a cubane-type arrangement or hexamers. wikipedia.org For instance, methyllithium (B1224462) exists as a tetramer in the solid state. wikipedia.org

In solution, the situation is more dynamic, with an equilibrium often existing between different aggregation states (e.g., monomers, dimers, tetramers). researchgate.netwikipedia.org The position of this equilibrium is highly dependent on the solvent. In non-polar hydrocarbon solvents, higher aggregates like hexamers and tetramers are common. wikipedia.org In contrast, coordinating solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) can break down these larger aggregates into smaller, more reactive species like dimers and monomers by solvating the lithium cations. researchgate.netwikipedia.orgnih.gov The size of the organic group on the lithium reagent also plays a role; bulkier groups tend to favor lower aggregation states. researchgate.net It is often presumed that lower aggregation states, such as monomers, are more reactive, but this is not a universal rule, and in some cases, dimers or other oligomers have been identified as the reactive species. wikipedia.org

Spectroscopic Probes for Solution-Phase Aggregate Structures

To unravel the complex solution-phase behavior of organolithium compounds, a variety of spectroscopic techniques are employed. These methods provide invaluable insights into the structures of aggregates, the dynamics of their interconversion, and the real-time progress of reactions.

Multi-nuclear NMR spectroscopy is a cornerstone technique for characterizing organolithium aggregates in solution. nih.govresearchgate.net By observing various nuclei, a comprehensive picture of the aggregate's structure and composition can be assembled.

6Li and 7Li NMR: Lithium NMR is particularly powerful for determining the aggregation state. Different aggregates (monomer, dimer, tetramer, etc.) often give rise to distinct signals in the 6Li or 7Li NMR spectrum. nih.gov The number of signals can indicate the number of different lithium environments present, and the spin-spin coupling between lithium and carbon can provide direct evidence for the C-Li bond and the number of carbon atoms attached to a lithium cluster.

13C NMR: Carbon-13 NMR provides information about the carbon framework of the organic part of the reagent. The chemical shift of the carbon directly bonded to lithium is particularly sensitive to the aggregation state and the nature of the C-Li bond. nih.gov

1H NMR: While often complex, proton NMR can offer complementary structural information, especially about the organic ligands and solvent molecules coordinated to the lithium centers. acs.org

Table 1: Representative NMR Data for Organolithium Aggregates

| Organolithium Compound | Solvent | Aggregate State | 6Li Chemical Shift (ppm) | 13C Chemical Shift (α-carbon, ppm) |

| Methyllithium | Diethyl ether | Tetramer | 1.85 | 10.5 |

| n-Butyllithium | Hexane (B92381) | Hexamer | 1.60 | 14.2 |

| Phenyllithium (B1222949) | Tetrahydrofuran | Dimer/Monomer | 1.95 (Dimer), 1.65 (Monomer) | 188.4 (Dimer), 196.7 (Monomer) |

| Data compiled from various sources for illustrative purposes. |

In-situ Infrared (IR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates. spectroscopyonline.comnih.govrsc.org By inserting an IR probe directly into the reaction vessel, spectra can be continuously collected as the reaction progresses. youtube.comnih.gov This is particularly valuable for studying organolithium reactions, which are often fast and involve highly reactive species. youtube.com The C-Li stretching vibration, though often weak and difficult to observe, can provide direct information about the organolithium species. More commonly, changes in the vibrational modes of the organic part of the molecule and the substrates are monitored to follow the consumption of reactants and the formation of products. rsc.org This technique allows for the optimization of reaction conditions and provides a deeper understanding of the reaction mechanism by identifying key intermediates that may not be observable by other methods. spectroscopyonline.comnih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

By obtaining a suitable crystal of the organolithium compound, often as a complex with a coordinating ligand, its molecular structure can be elucidated. nih.gov This has revealed a rich variety of aggregate structures, including dimers, tetramers, and hexamers, often with incorporated solvent molecules. rsc.orgnih.gov For example, the X-ray structure of phenyllithium solvated with TMEDA shows a dimeric structure. wisc.edu These solid-state structures provide a fundamental basis for understanding the aggregation behavior observed in solution and for developing models of reactivity. dntb.gov.uanih.gov

Table 2: Illustrative Solid-State Structural Data for Organolithium Compounds

| Compound | Crystal System | Space Group | Key Structural Feature |

| [Li(thf)4][(C6H5)2C=C(C6H5)2] | Monoclinic | P21/c | Separated ion pair |

| [Li(tmeda)]2[C10H8] | Monoclinic | P21/n | Dimeric with bridging naphthalene |

| [(n-BuLi)4(tmeda)2] | Triclinic | P-1 | Tetrameric lithium core |

| Data compiled from various crystallographic studies for illustrative purposes. |

Influence of Solvents and Ligands on Aggregate Morphology and Reactivity

The choice of solvent and the addition of coordinating ligands have a profound impact on the aggregation state, and consequently, the reactivity of organolithium reagents. researchgate.netwikipedia.orgnih.gov

Solvents: Non-coordinating hydrocarbon solvents like hexane and toluene (B28343) tend to favor the formation of large, less reactive aggregates. wikipedia.org In contrast, ethereal solvents such as diethyl ether (Et2O) and tetrahydrofuran (THF) are Lewis bases that can coordinate to the lithium atoms. nih.govresearchgate.net This coordination breaks down the larger aggregates into smaller, more soluble, and often more reactive species like dimers and monomers. researchgate.netwikipedia.org The strength of this coordination influences the extent of deaggregation, with THF generally being a stronger coordinating solvent than Et2O. researchgate.net

Ligands: The addition of strong Lewis basic ligands, particularly chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) and triamines like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), has a dramatic effect on aggregation. nih.govwisc.edu These ligands can stoichiometrically break down large aggregates into smaller, well-defined complexes. wisc.edu For example, TMEDA often forms dimeric complexes with organolithium reagents, while the tridentate PMDTA can even lead to the formation of monomeric species. nih.govwisc.edu This deaggregation generally leads to an increase in reactivity, although the relationship is not always straightforward. wikipedia.org In some cases, the ligand may also play a role in the transition state of the reaction, further influencing its outcome.

The interplay between the organolithium reagent, the solvent, and any added ligands creates a complex system where the dominant aggregated form and its reactivity are delicately balanced. Understanding these interactions is critical for controlling the outcome of organolithium-mediated reactions.

Reactivity Profiles and Mechanistic Pathways of 4 Fluorophenylethynyllithium

Nucleophilic Addition Reactions of 4-Fluorophenylethynyllithium

As a potent nucleophile, the acetylidic carbon of 4-fluorophenylethynyllithium readily attacks a wide range of electrophilic centers. These addition reactions are fundamental to its application in constructing more complex molecular architectures, particularly through the formation of new carbon-carbon bonds.

Carbolithiation is the nucleophilic addition of an organolithium reagent across a carbon-carbon double or triple bond. This process generates a new organolithium species that can be trapped with an electrophile, allowing for the formation of multiple new bonds in a single sequence. While specific examples detailing the carbolithiation of carbon-carbon multiple bonds with 4-fluorophenylethynyllithium are not extensively documented in foundational literature, the reaction is expected to proceed in a manner analogous to other lithium acetylides.

The intermolecular carbolithiation of unactivated alkenes, such as stilbene, typically requires a coordinating solvent like tetrahydrofuran (B95107) (THF) to promote the reaction. The addition is generally regioselective, influenced by the electronic and steric properties of the alkene substituents.

The most common application of 4-fluorophenylethynyllithium is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. rsc.org This reaction is a reliable method for the synthesis of propargyl alcohols. organic-chemistry.orgrsc.org The mechanism involves the attack of the nucleophilic acetylide on the electrophilic carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. rsc.org The addition is generally irreversible due to the high basicity of the acetylide. stenutz.eu

For example, the reaction of 4-fluorophenylethynyllithium with a ketone results in a tertiary propargyl alcohol. These fluorinated propargyl alcohols are valuable intermediates in the synthesis of various bioactive molecules and fluorinated materials. rsc.orgorganic-chemistry.orgacs.org

Beyond simple carbonyls, 4-fluorophenylethynyllithium can also add to other electrophilic species, including imines and nitrones. The reaction with an imine, which possesses a C=N double bond, proceeds similarly to carbonyl addition to furnish a propargyl amine after workup. nih.govwikipedia.orgrsc.org This provides a direct route to nitrogen-containing compounds.

Deprotonation Capabilities of 4-Fluorophenylethynyllithium as a Strong Base

Organolithium reagents are powerful bases capable of deprotonating a wide range of acidic protons. ias.ac.in The basicity of 4-fluorophenylethynyllithium is derived from its conjugate acid, 1-ethynyl-4-fluorobenzene (B14334). The acidity of terminal alkynes is significantly higher than that of alkanes but lower than that of alcohols. The thermodynamic acidity (pKa) of 1-ethynyl-4-fluorobenzene has been determined in methanol (B129727) at 25°C. mst.edu

This pKa value indicates that 4-fluorophenylethynyllithium is a strong base, capable of deprotonating substrates with pKa values higher than approximately 18.14. For instance, it can readily deprotonate water, alcohols, and carboxylic acids. Its use as a deprotonating agent must be considered in reaction design, as it will preferentially react as a base with any acidic functional groups present in the substrate or solvent that are more acidic than its conjugate acid. ias.ac.inmasterorganicchemistry.com

The table below compares the pKa of 1-ethynyl-4-fluorobenzene with other para-substituted phenylacetylenes, illustrating the electronic effect of the substituent on the acidity of the terminal alkyne.

| Compound | Para-Substituent | pKa in Methanol |

|---|---|---|

| p-Nitrophenylacetylene | -NO₂ | 17.98 |

| p-Bromophenylacetylene | -Br | 18.10 |

| 1-Ethynyl-4-fluorobenzene | -F | 18.14 |

| Phenylacetylene (B144264) | -H | 18.50 |

| p-Methylphenylacetylene | -CH₃ | 18.60 |

Data sourced from a study on the thermodynamic acidities of substituted phenylacetylenes. mst.edu

Lithium-Halogen Exchange Reactivity with Various Substrates

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom on an organic halide is swapped for a lithium atom from an organolithium reagent. wikipedia.orgnumberanalytics.com The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org Aryl and alkyl fluorides are typically unreactive toward lithium-halogen exchange due to the high strength of the carbon-fluorine bond. wikipedia.orgnih.gov

Consequently, the fluorine substituent on the phenyl ring of 4-fluorophenylethynyllithium itself is inert to this reaction. However, 4-fluorophenylethynyllithium can theoretically be employed as the organolithium reagent to perform a halogen exchange on a more reactive organic halide, such as an aryl iodide or bromide. In such a scenario, an equilibrium would be established between the two organolithium species and the two halide species. The position of this equilibrium is dictated by the relative stability of the carbanionic intermediates. wikipedia.org

Regioselectivity and Stereoselectivity in Reactions Involving 4-Fluorophenylethynyllithium

The concepts of regioselectivity and stereoselectivity are crucial when 4-fluorophenylethynyllithium reacts with unsymmetrical or prostereogenic electrophiles.

Regioselectivity refers to the preference for bond formation at one position over another when multiple sites are available. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com For example, in the 1,4-conjugate addition of 4-fluorophenylethynyllithium to an α,β-unsaturated ketone (an enone), two potential sites of attack exist: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition). Harder nucleophiles, like many organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles often favor 1,4-addition. The specific outcome for 4-fluorophenylethynyllithium would depend on the substrate and reaction conditions, though 1,2-addition is often the expected major pathway. youtube.com

Stereoselectivity describes the preferential formation of one stereoisomer over another. rsc.org When 4-fluorophenylethynyllithium adds to a prochiral ketone (a ketone with two different substituents), a new stereocenter is created at the carbonyl carbon. In the absence of a chiral directing group or catalyst, the reaction typically yields a racemic mixture of the two possible enantiomers, as the nucleophile can attack either face of the planar carbonyl group with equal probability. Achieving stereoselectivity requires the use of chiral auxiliaries or catalysts to differentiate between these two faces.

Influence of the Fluorine Substituent on Reaction Kinetics and Mechanisms

The para-fluoro substituent exerts a significant electronic influence on the reactivity of the acetylide, which can be understood through its inductive and resonance effects and quantified using the Hammett equation. wikipedia.orgdalalinstitute.com Fluorine is a highly electronegative atom, resulting in a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated through resonance (+R effect). For a para-substituent, both effects are operative.

This electron-withdrawing nature stabilizes the acetylide anion of 4-fluorophenylethynyllithium relative to the unsubstituted phenylethynyllithium. This stabilization leads to an increase in the acidity (a lower pKa) of the conjugate acid, 1-ethynyl-4-fluorobenzene, compared to phenylacetylene. mst.edu As shown in the table in section 4.2, the pKa of 1-ethynyl-4-fluorobenzene (18.14) is lower than that of phenylacetylene (18.50), confirming the acid-strengthening effect of the fluorine atom. mst.edu

A Hammett plot for the dissociation of para-substituted phenylacetylenes in methanol yields a reaction constant (ρ) of +0.85. mst.edu A positive ρ value indicates that the reaction (deprotonation) is aided by electron-withdrawing substituents that stabilize the resulting negative charge on the acetylide. wikipedia.orgdalalinstitute.com While this stabilization makes the parent alkyne more acidic, it concurrently reduces the nucleophilicity and basicity of the resulting lithium acetylide compared to its non-fluorinated counterpart. This can affect the kinetics of its subsequent reactions, potentially leading to slower reaction rates in nucleophilic additions compared to the more basic phenylethynyllithium. rsc.orgnih.gov

Computational and Theoretical Investigations of 4 Fluorophenylethynyllithium Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and the nature of the carbon-lithium (C-Li) bond in compounds like 4-fluorophenylethynyllithium. mt.comwikipedia.org These calculations, often employing Density Functional Theory (DFT), provide insights into the distribution of electron density, molecular orbital energies, and the degree of ionic versus covalent character in the C-Li bond.

The C-Li bond in organolithium reagents is predominantly ionic due to the large difference in electronegativity between carbon and lithium. wikipedia.org However, the degree of covalent character can be influenced by the surrounding molecular structure and solvent. In 4-fluorophenylethynyllithium, the sp-hybridized carbon atom of the ethynyl (B1212043) group, being more electronegative than an sp2 or sp3 carbon, along with the electron-withdrawing effect of the fluorine atom, modulates the electronic environment of the C-Li bond.

Detailed computational analyses, though not extensively reported for this specific molecule, would typically involve methods like Natural Bond Orbital (NBO) analysis to quantify the charge distribution and the nature of the C-Li interaction. These studies help in understanding the reactivity of the compound, as the charge on the acetylenic carbon is a key determinant of its nucleophilicity.

Table 1: Representative Theoretical Methods for Electronic Structure Analysis

| Computational Method | Information Obtained | Relevance to 4-Fluorophenylethynyllithium |

| Density Functional Theory (DFT) | Electron density, molecular orbital energies, geometric parameters. nih.gov | Provides a fundamental understanding of the molecule's stability and the electronic effects of the fluoro-substituent. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders, and nature of the C-Li bond. | Quantifies the ionicity of the C-Li bond and the delocalization of charge within the molecule. |

| Atoms in Molecules (AIM) Theory | Topological analysis of electron density, characterization of bonding interactions. | Offers a rigorous definition of the C-Li bond path and its properties, distinguishing between ionic and covalent contributions. e-bookshelf.de |

Theoretical Studies of Reaction Mechanisms, Transition States, and Energy Landscapes

For instance, in reactions such as carbolithiation or addition to carbonyl compounds, computational models can trace the energetic pathway of the reactants as they transform into products. wikipedia.orglibretexts.org This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The presence of the fluorine atom in 4-fluorophenylethynyllithium can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics and regioselectivity.

Energy landscape calculations provide a comprehensive view of all possible reaction pathways, helping to understand why a particular product is favored over others. For aryllithium compounds, these studies can elucidate the role of solvent molecules and aggregation states in the reaction mechanism. acs.org

Table 2: Key Aspects of Theoretical Reaction Mechanism Studies

| Aspect Investigated | Computational Approach | Significance for 4-Fluorophenylethynyllithium Reactions |

| Transition State Search | Methods like Synchronous Transit-Guided Quasi-Newton (STQN) | Identifies the highest energy point along the reaction coordinate, which is essential for calculating the reaction rate. |

| Intermediate Identification | Geometry optimization of potential intermediates. | Helps in understanding the step-wise nature of the reaction and the role of transient species. |

| Energy Profile Mapping | Calculation of energies of reactants, intermediates, transition states, and products. | Provides a quantitative understanding of the reaction's feasibility and the relative stability of different species involved. acs.org |

Modeling of Aggregation Phenomena and Solvation Effects

Organolithium compounds, including 4-fluorophenylethynyllithium, are known to exist as aggregates (dimers, tetramers, etc.) in solution. mt.comwikipedia.orglibretexts.org The state of aggregation significantly impacts their reactivity. wikipedia.org Computational modeling is a powerful technique to study the structure and stability of these aggregates and the influence of solvent molecules.

Modeling studies often employ DFT calculations to determine the most stable aggregate structures. researchgate.net These calculations can reveal the nature of the interactions holding the aggregates together, which are typically a combination of ionic and coordinate bonds. The solvent is a critical factor, as coordinating solvents like tetrahydrofuran (B95107) (THF) can break down larger aggregates into smaller, more reactive species. wikipedia.orgresearchgate.net

Explicit and implicit solvation models are used to simulate the effect of the solvent. rsc.orgnih.govacs.orgosti.gov Explicit models include individual solvent molecules in the calculation, providing a detailed picture of the solute-solvent interactions. Implicit models represent the solvent as a continuous medium, which is computationally less expensive and suitable for larger systems. Understanding the solvation of 4-fluorophenylethynyllithium and its aggregates is key to predicting its behavior in different reaction media. nih.gov

Table 3: Computational Models for Aggregation and Solvation

| Model Type | Description | Application to 4-Fluorophenylethynyllithium |

| Aggregate Modeling | DFT calculations on dimers, tetramers, etc., with and without solvent molecules. researchgate.net | Predicts the likely aggregation state in different solvents and the relative energies of these aggregates. |

| Explicit Solvation | Inclusion of a specific number of solvent molecules in the quantum chemical calculation. rsc.org | Provides a detailed understanding of the coordination of solvent molecules to the lithium centers and its effect on aggregation. nih.gov |

| Implicit Solvation (e.g., PCM) | The solute is placed in a cavity within a continuous dielectric medium representing the solvent. acs.org | Allows for the calculation of solvation energies and the influence of the bulk solvent on the stability of different species. nih.govosti.gov |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.comresearchgate.netgithub.iofrontiersin.org These predictions are invaluable for structure elucidation and for understanding the solution-state behavior of molecules like 4-fluorophenylethynyllithium.

The calculation of NMR spectra typically involves geometry optimization of the molecule or its aggregates, followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net By calculating the NMR chemical shifts for different possible structures (e.g., monomer, dimer, solvated species) and comparing them with experimental spectra, one can infer the dominant species in solution. nih.gov

For 4-fluorophenylethynyllithium, computational NMR would be particularly useful in assigning the ¹H, ¹³C, ¹⁹F, and ⁷Li NMR spectra. The predicted shifts would be sensitive to the electronic environment of each nucleus, providing a powerful means to validate the electronic structure and aggregation models discussed in the previous sections. The agreement between predicted and experimental spectra serves as a crucial benchmark for the accuracy of the theoretical models employed.

Table 4: Computational Prediction of Spectroscopic Data

| Spectroscopic Technique | Computational Method | Validation and Insights for 4-Fluorophenylethynyllithium |

| NMR Spectroscopy | GIAO, CSGT (Continuous Set of Gauge Transformations) methods applied to optimized geometries. researchgate.net | Prediction of ¹H, ¹³C, ¹⁹F, and ⁷Li chemical shifts to aid in spectral assignment and to identify the solution structure (monomer vs. aggregate). bohrium.comresearchgate.netgithub.iofrontiersin.org |

| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies and intensities. | Prediction of the C≡C and C-Li stretching frequencies, which are sensitive to bonding and aggregation. |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) calculations. | Prediction of electronic transitions to help interpret the UV-Vis absorption spectrum. |

Advanced Synthetic Transformations Utilizing 4 Fluorophenylethynyllithium

Construction of Complex Molecular Architectures via Carbon-Carbon Bond Formations

A primary application of 4-fluorophenylethynyllithium is in the formation of carbon-carbon bonds, a fundamental process for assembling complex molecular frameworks. As a potent nucleophile, it readily participates in cross-coupling reactions with various electrophiles.

Organolithium-based cross-coupling reactions are indispensable for the direct and rapid formation of C-C bonds. rug.nl The reaction of lithium acetylides with sp3-hybridized carbon centers, such as in benzyl (B1604629) bromides, provides an efficient route to benzylic alkynes. rug.nl These structures are valuable synthetic intermediates found in natural products and pharmaceuticals. rug.nl The reaction between 4-fluorophenylethynyllithium and a substituted benzyl bromide, for instance, proceeds quickly at room temperature to yield the corresponding 1-aryl-3-phenylpropyne derivative. This transformation highlights the reagent's capacity to connect aromatic and aliphatic fragments, thereby building more elaborate molecular skeletons. The reaction is notable for its high efficiency and tolerance of other functional groups that might be sensitive to organolithium reagents under different conditions. rug.nl

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Electrophile | Product Class | Significance |

| Benzyl Bromide | Benzylic Alkynes | Construction of frameworks found in natural products and materials. rug.nl |

| Aldehyde/Ketone | Propargyl Alcohols | Introduction of a hydroxyl group adjacent to the alkyne. |

| Ester | Ynone | Synthesis of α,β-unsaturated ketone systems. |

| Epoxide | Homopropargyl Alcohol | Ring-opening to form a γ-hydroxyalkyne. |

This table illustrates the versatility of 4-fluorophenylethynyllithium in forming C-C bonds with various electrophiles to construct complex molecules.

Synthesis of Functionalized Organic Molecules Containing Fluorine and Ethynyl (B1212043) Moieties

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov 4-Fluorophenylethynyllithium is an excellent reagent for introducing both a fluoroaryl group and an ethynyl unit in a single step.

The nucleophilic addition of 4-fluorophenylethynyllithium to carbonyl compounds is a cornerstone of its application. Reaction with aldehydes and ketones yields secondary and tertiary propargyl alcohols, respectively. These products are valuable intermediates, as the hydroxyl and alkynyl groups can be further manipulated. For example, the resulting fluorinated propargyl alcohols can serve as precursors for synthesizing fluorinated heterocycles, complex polyfunctional acyclic systems, or molecules with potential applications in materials science. The fluorine atom on the phenyl ring enhances the synthetic utility and can influence the electronic properties of the final molecule. mdpi.com

Table 2: Synthesis of Functionalized Alcohols

| Carbonyl Substrate | Product | Functional Groups Introduced |

| Benzaldehyde | 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-ol | 4-Fluorophenyl, Ethynyl, Secondary Alcohol |

| Acetone | 2-(4-Fluorophenyl)-4-methylpent-3-yn-2-ol | 4-Fluorophenyl, Ethynyl, Tertiary Alcohol |

| Cyclohexanone | 1-((4-Fluorophenyl)ethynyl)cyclohexan-1-ol | 4-Fluorophenyl, Ethynyl, Tertiary Alcohol |

This table provides examples of how 4-fluorophenylethynyllithium reacts with different carbonyl compounds to create multifunctional molecules containing both fluorine and ethynyl groups.

Preparation of Diverse Organometallic and Organic Derivatives via Transmetalation

While highly reactive, organolithium reagents can sometimes exhibit limited selectivity. Transmetalation, the exchange of a metal between organic groups, addresses this by converting the highly reactive 4-fluorophenylethynyllithium into a different, often less reactive, organometallic reagent. libretexts.org This process involves reacting the lithium acetylide with a metal halide, where the equilibrium favors the formation of a new organometallic species with the organic group bonded to the less electropositive metal. libretexts.org

Common transmetalation reactions involving 4-fluorophenylethynyllithium include:

Reaction with Zinc Chloride (ZnCl₂): This produces a 4-fluorophenylethynylzinc reagent, which is a key component in Negishi coupling reactions.

Reaction with Borate Esters (e.g., B(OiPr)₃): This pathway leads to the formation of alkynylboronates, which are crucial for Suzuki-Miyaura cross-coupling reactions.

Reaction with Copper(I) Halides (e.g., CuI): This generates a copper acetylide, or Gilman-type reagent, used extensively in Sonogashira couplings and conjugate additions.

These derivative reagents exhibit unique reactivity profiles, allowing for a broader scope of synthetic applications than the parent lithium compound alone. For instance, the resulting zinc and boron derivatives demonstrate greater functional group tolerance in palladium-catalyzed cross-coupling reactions. rug.nl

Strategic Applications in Asymmetric Synthesis through Chiral Induction

Asymmetric synthesis aims to produce stereoisomers in unequal amounts, a critical goal in modern chemistry, particularly for pharmaceuticals. youtube.com 4-Fluorophenylethynyllithium can be employed as a key nucleophile in strategies involving asymmetric induction, where a pre-existing chiral center or a chiral environment influences the stereochemical outcome of a reaction. youtube.comcapes.gov.br

A prominent application is the enantioselective addition of the acetylide to prochiral aldehydes. In this approach, the reaction is conducted in the presence of a chiral ligand that coordinates to the lithium ion or a different metal center after transmetalation. This coordination creates a chiral environment around the reacting species. The aldehyde can then approach the nucleophile through two diastereomeric transition states of different energies. youtube.com The energy difference between these transition states dictates the enantiomeric excess (e.e.) of the resulting chiral propargyl alcohol.

For example, reacting 4-fluorophenylethynyllithium with an aldehyde in the presence of a chiral amino alcohol or a chiral diamine ligand can lead to the formation of one enantiomer of the corresponding fluorinated propargyl alcohol in significant excess. The development of such catalytic enantioselective methods is of great interest as it allows for the generation of optically active products, which are valuable building blocks for complex chiral molecules. researchgate.net

Applications in Polymer Chemistry and Advanced Materials Science

Initiation of Anionic Polymerization by 4-Fluorophenylethynyllithium

4-Fluorophenylethynyllithium belongs to the class of organolithium initiators, which are widely used to initiate anionic polymerization. nih.gov This type of polymerization is a chain-growth process where the active center is an anion. semanticscholar.org For the polymerization to be "living," the rates of chain transfer and termination must be negligible compared to the rate of propagation. uni-bayreuth.de

The initiation process with 4-fluorophenylethynyllithium involves the nucleophilic attack of the acetylide carbanion on a suitable monomer, such as styrene (B11656) or its derivatives. This reaction leads to the formation of a new carbanionic species that can subsequently propagate by adding more monomer units. The general mechanism for a living anionic polymerization consists of initiation and propagation steps, with termination being deliberately introduced to end the reaction. semanticscholar.org

Table 1: General Characteristics of Anionic Polymerization Initiated by Organolithium Reagents

| Characteristic | Description |

| Initiation Mechanism | Nucleophilic addition of the carbanion to the monomer. |

| Propagation | Sequential addition of monomer units to the growing anionic chain end. |

| Termination | Generally absent unless a terminating agent is added. |

| Monomers | Typically vinyl monomers with electron-withdrawing substituents that can stabilize the anionic propagating species (e.g., styrene, dienes, methacrylates). semanticscholar.org |

| Solvent Effects | The choice of solvent (polar vs. nonpolar) can significantly impact the aggregation state of the initiator and the propagating species, thereby affecting the polymerization kinetics and polymer microstructure. uni-bayreuth.de |

Incorporation of 4-Fluorophenylethynyl Moieties into Polymer Structures for Tailored Material Properties

Utilizing 4-fluorophenylethynyllithium as an initiator in anionic polymerization results in the incorporation of a 4-fluorophenylethynyl terminal group on each polymer chain. 20.210.105 This end-functionalization provides a powerful tool for tailoring the final properties of the material. nih.gov

The presence of the fluorine atom can impart several desirable characteristics to the polymer, including:

Thermal Stability: Fluorinated polymers are known for their enhanced thermal stability due to the high strength of the carbon-fluorine bond. sigmaaldrich.com

Chemical Resistance: The fluorine atom can provide a protective shield along the polymer backbone, enhancing its resistance to chemical attack. nih.gov

Hydrophobicity and Lipophobicity: The introduction of fluorinated moieties can significantly lower the surface energy of the polymer, leading to materials with water and oil repellent properties. sigmaaldrich.com

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them attractive for applications in microelectronics. nih.gov

Furthermore, the phenylethynyl group itself can undergo thermal or photochemical cross-linking reactions at elevated temperatures. nih.gov This allows for the post-polymerization modification of the material, leading to the formation of a network structure with improved mechanical properties and solvent resistance. The cross-linking of phenylethynyl-terminated oligomers has been shown to significantly increase the glass transition temperature (Tg) of the resulting polymer network. jlu.edu.cn

Table 2: Potential Effects of Incorporating 4-Fluorophenylethynyl Moieties

| Property | Expected Influence | Rationale |

| Thermal Stability | Increase | High C-F bond energy. sigmaaldrich.com |

| Solvent Resistance | Increase (after curing) | Cross-linking of phenylethynyl groups. nih.gov |

| Surface Energy | Decrease | Presence of fluorine atoms. sigmaaldrich.com |

| Glass Transition Temp. (Tg) | Increase (after curing) | Formation of a rigid cross-linked network. jlu.edu.cn |

| Optical Properties | Modification | Introduction of a chromophoric aromatic alkyne group. |

Synthesis of Functionalized Monomers and Macromolecular Building Blocks

Beyond its role as an initiator, 4-fluorophenylethynyllithium can be utilized as a key building block in the synthesis of more complex functionalized monomers and macromolecular architectures. nsf.gov As a potent nucleophile, it can react with a variety of electrophiles to introduce the 4-fluorophenylethynyl moiety into different molecular structures.

For instance, it can be used in coupling reactions, such as the Sonogashira coupling, though in its lithiated form it is more commonly used in nucleophilic addition reactions. sigmaaldrich.com The parent compound, 1-ethynyl-4-fluorobenzene (B14334), is a versatile precursor for creating a range of derivatives. sigmaaldrich.com

This capability is particularly valuable for creating:

Functional Monomers: By reacting 4-fluorophenylethynyllithium with molecules containing a polymerizable group (e.g., a vinyl or acrylic group) and an electrophilic site, novel monomers can be synthesized. These monomers, when polymerized, will have the 4-fluorophenylethynyl group as a pendant side chain.

Macromonomers: A macromonomer is a polymer chain with a polymerizable group at one end. 4-Fluorophenylethynyllithium can be used to initiate the polymerization of a monomer, and the resulting living polymer can then be terminated with a reagent that introduces a polymerizable functional group. nsf.gov These macromonomers can then be copolymerized with other monomers to create graft or comb-like copolymers.

Block Copolymers: Living anionic polymerization initiated by 4-fluorophenylethynyllithium allows for the sequential addition of different monomers, leading to the formation of well-defined block copolymers. frontiersin.org These materials can self-assemble into various nanostructures, which is of great interest for applications in nanotechnology and drug delivery.

Exploration in Optoelectronic and Electronic Materials Development (e.g., Organic Light-Emitting Diodes)

The electronic properties of the 4-fluorophenylethynyl moiety make polymers containing this group promising candidates for applications in optoelectronic and electronic devices, such as organic light-emitting diodes (OLEDs). rsc.org

The key features that make these materials attractive for such applications include:

Conjugation: The phenylethynyl group is a conjugated system that can participate in the delocalization of π-electrons. Incorporating these groups into a polymer backbone can lead to the formation of conjugated polymers with semiconducting properties.

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can be used to tune the energy levels (HOMO and LUMO) of the polymer. researchgate.net This is a critical aspect in the design of materials for OLEDs, as it allows for the optimization of charge injection and transport properties, as well as the emission color.

Improved Stability: As mentioned earlier, fluorinated polymers often exhibit enhanced thermal and chemical stability, which can lead to longer device lifetimes. nih.gov

While specific performance data for OLEDs incorporating polymers derived directly from 4-fluorophenylethynyllithium is not widely reported, the broader class of fluorinated and phenylethynyl-containing polymers has been extensively studied for these applications. The introduction of such groups is a well-established strategy for developing high-performance materials for organic electronics. rsc.orgresearchgate.net

Table 3: Potential Roles of 4-Fluorophenylethynyl Moieties in Optoelectronic Materials

| Feature | Potential Advantage in OLEDs |

| Conjugated Phenylethynyl Group | Contributes to the semiconducting nature of the polymer, facilitating charge transport. |

| Electron-Withdrawing Fluorine Atom | Allows for tuning of HOMO/LUMO energy levels for efficient charge injection and transport, and potentially altering the emission wavelength. researchgate.net |

| Enhanced Stability | May lead to improved operational stability and longer device lifetime. nih.gov |

| Cross-linking Capability | Can be used to create insoluble charge transport layers, enabling the fabrication of multilayer devices through solution processing. nih.gov |

Emerging Research Areas and Future Outlook for 4 Fluorophenylethynyllithium Chemistry

Advancements in Continuous Flow and Microreactor Synthesis of Organolithium Compounds

The high reactivity of organolithium compounds like 4-fluorophenylethynyllithium presents both opportunities and challenges for synthetic chemists. Traditional batch processing methods can be difficult to control, particularly on a larger scale, due to the often exothermic nature of the reactions and the inherent instability of the reagents. To address these issues, the fields of continuous flow chemistry and microreactor technology have emerged as powerful alternatives. researchgate.netresearchgate.net

Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater reproducibility. uni-muenchen.de The small reaction volumes within microreactors enhance heat and mass transfer, mitigating the risks associated with highly reactive intermediates. researchgate.net While specific studies detailing the continuous flow synthesis of 4-fluorophenylethynyllithium are still emerging, the general principles and demonstrated successes with other organolithium and alkynyl lithium species strongly suggest its feasibility and potential benefits. researchgate.netnih.gov

Key Advantages of Flow Synthesis for Organolithium Reagents:

| Feature | Benefit |

| Precise Temperature Control | Minimizes side reactions and decomposition of thermally sensitive reagents. |

| Enhanced Safety | Small reaction volumes reduce the risk of thermal runaways. |

| Rapid Mixing | Ensures homogeneous reaction conditions and improves reaction rates. |

| Scalability | Production can be increased by extending the operation time or by "scaling out" with multiple reactors. |

| Automation | Allows for precise control and data logging, improving reproducibility. |

The generation of lithium alkynylides, the class of compounds to which 4-fluorophenylethynyllithium belongs, has been successfully demonstrated in flow systems. nih.gov These processes typically involve the deprotonation of a terminal alkyne using a strong lithium base within a microreactor, followed by an in-line reaction with an electrophile. This approach avoids the isolation of the often unstable lithium alkynylide, generating it in situ for immediate consumption. The application of these established flow protocols to 1-ethynyl-4-fluorobenzene (B14334) is a logical and promising next step for the efficient and safe production of 4-fluorophenylethynyllithium.

Sustainable and Environmentally Benign Synthetic Protocols in Organolithium Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, and organolithium chemistry is no exception. The development of sustainable protocols for the synthesis and application of 4-fluorophenylethynyllithium focuses on several key areas, including the use of safer solvents, waste reduction, and improved energy efficiency. rsc.orgresearchgate.net

One significant area of research is the replacement of traditional, often hazardous, solvents with more environmentally friendly alternatives. While ethers are common solvents for organolithium reactions, researchers are exploring greener options. Furthermore, the development of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, presents a paradigm shift in synthetic chemistry. rsc.org A mechanochemical approach for aromatic nucleophilic fluorination has been developed that avoids the use of high-boiling, toxic solvents and operates under ambient conditions, significantly reducing the environmental impact. rsc.org

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. The development of catalytic processes that utilize 4-fluorophenylethynyllithium or its precursors can contribute to higher atom economy by reducing the need for stoichiometric reagents.

Key Principles of Green Chemistry in Organolithium Synthesis:

| Principle | Application in 4-Fluorophenylethynyllithium Chemistry |

| Waste Prevention | In-situ generation and consumption in flow reactors minimizes waste. |

| Atom Economy | Catalytic reactions and efficient coupling processes maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Use of less toxic solvents and reagents, and development of safer reaction conditions. rsc.org |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure, facilitated by flow chemistry, reduce energy consumption. |

| Use of Renewable Feedstocks | While not yet prevalent for this specific compound, it is a broader goal in the chemical industry. |

The synthesis of fluorinated compounds, in general, is an area where green chemistry principles are actively being applied. researchgate.netchemistryworld.comeurekalert.org This includes the development of enzymatic and biocatalytic methods, which can offer high selectivity under mild conditions. While direct enzymatic synthesis of 4-fluorophenylethynyllithium has not been reported, the broader trends in greening fluorination chemistry are likely to impact its future synthesis and applications.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique electronic properties imparted by the fluorine atom and the ethynyl (B1212043) group make 4-fluorophenylethynyllithium a valuable building block in materials science. Its application is particularly prominent in the synthesis of electron-deficient conjugated polymers and oligo(phenylene-ethynylenes) (OPEs). mit.edudissertation.com These materials are of great interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The introduction of fluorine atoms into conjugated systems can significantly influence their electronic properties, including their electron affinity and ionization potential. mit.edu This makes 4-fluorophenylethynyllithium a key precursor for creating n-type or electron-transporting organic semiconductors. The synthesis of these materials often involves the Sonogashira cross-coupling reaction, where a lithium alkynylide, or more commonly the corresponding terminal alkyne (1-ethynyl-4-fluorobenzene), is coupled with an aryl halide.

Research Findings on Fluorinated Oligo(phenylene-ethynylenes) (OPEs):

| Research Area | Findings |

| Synthesis of Fluorinated OPEs | New electron-deficient fluorinated OPEs with various functional groups have been synthesized for surface adhesion studies. |

| Thermal Stability | Differential scanning calorimetry has confirmed that fluorinated OPEs exhibit higher thermal stability compared to their non-fluorinated counterparts. |

| Molecular Electronics | Calculated dipole moments suggest that the energy levels of fluorinated OPEs may better match those of bulk interfaces and molecular frontier orbitals, making them promising candidates for molecular electronics. |

The ability to precisely control the structure and electronic properties of these materials is crucial for their performance. The use of 4-fluorophenylethynyllithium and its derivatives allows for the systematic tuning of these properties, paving the way for the rational design of new functional materials. The interdisciplinary nature of this research, combining the synthetic expertise of organic chemists with the characterization and device fabrication skills of materials scientists, is essential for advancing this field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-ethynyl-4-fluorobenzene, and how is its purity validated?

- Synthesis : A common method involves deprotection of trimethylsilyl (TMS)-protected alkynes. For example, trimethyl((4-fluorophenyl)ethynyl)silane is treated with KOH in methanol at 25°C, yielding 1-ethynyl-4-fluorobenzene with a 65% yield after purification via flash chromatography .

- Purity Validation : Gas chromatography (GC) is used to monitor reaction completion, and purity is confirmed by NMR spectroscopy. The compound exhibits distinct NMR peaks at δ 7.60–7.33 (m, 2H, aromatic) and δ 7.11–6.94 (m, 2H, aromatic), with NMR showing a singlet at δ -109.72 .

Q. What are the critical physical and chemical properties of 1-ethynyl-4-fluorobenzene for experimental design?

- Key Properties :

- Melting point: 27–28°C (requires storage at >28°C to remain liquid) .

- Boiling point: 55–56°C at 40 mmHg .

- Flammability: Flash point of 29°C (requires inert atmosphere handling) .

- Reactivity: The ethynyl group participates in Sonogashira and cycloaddition reactions, while the fluorine substituent influences electronic properties in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for 1-ethynyl-4-fluorobenzene in gold-catalyzed alkynylation?

- Methodology : In visible light-mediated gold-catalyzed cyclization, optimal conditions include using 5 mol% AuCl, 1,2-dimethoxyethane (DME) as solvent, and irradiation with blue LEDs (450 nm). This yields β-alkynyl-γ-butenolides with 94% efficiency. Key variables to optimize include catalyst loading, solvent polarity, and light intensity .

- Troubleshooting : Low yields may arise from moisture sensitivity of the gold catalyst or competing side reactions (e.g., alkyne dimerization). Anhydrous solvents and degassing are critical .

Q. How do discrepancies in reported reaction yields for 1-ethynyl-4-fluorobenzene-based couplings arise, and how can they be resolved?

- Data Contradiction Analysis :

- Catalyst Choice : Iron-catalyzed cross-couchers (e.g., with alkyl halides) often yield <70% due to competing β-hydride elimination, whereas gold catalysts achieve >90% by stabilizing intermediates .

- Substrate Purity : Impurities in the ethynyl compound (e.g., residual TMS groups) can reduce yields. Validate purity via NMR and GC before use .

Q. What safety protocols are essential for handling 1-ethynyl-4-fluorobenzene in large-scale syntheses?

- Risk Mitigation :

- Storage : Keep under nitrogen at 4°C to prevent polymerization or oxidation .

- Handling : Use explosion-proof equipment (due to low flash point) and avoid skin contact (irritant; wear nitrile gloves) .

- Waste Disposal : Quench residual alkynes with aqueous AgNO to precipitate non-hazardous metal-acetylides .

Q. How can computational modeling enhance the design of 1-ethynyl-4-fluorobenzene-derived materials?

- Methodology :

- DFT Calculations : Predict regioselectivity in cycloadditions by analyzing frontier molecular orbitals (FMOs). For example, the HOMO of 1-ethynyl-4-fluorobenzene localizes on the ethynyl group, favoring electrophilic attacks .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, optimizing solubility for reactions in polar aprotic media (e.g., DMF) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.